

# Brequinar molecular target dihydroorotate dehydrogenase

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brequinar

CAS No.: 96187-53-0

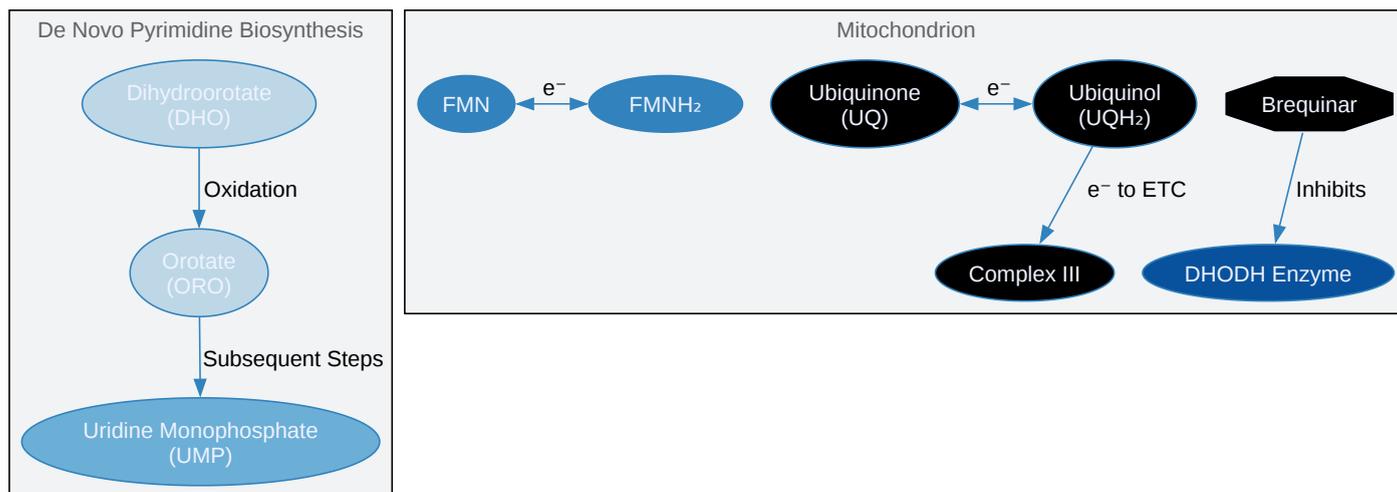
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## Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

**DHODH** is a flavin-dependent mitochondrial enzyme [1] that catalyzes the fourth, committed step in the *de novo* pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate [2] [3]. This reaction is crucial for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [4] [5].

The enzyme is located on the outer surface of the inner mitochondrial membrane, uniquely positioning it within the electron transport chain. It uses ubiquinone (Coenzyme Q) as its electron acceptor, functionally linking pyrimidine synthesis to mitochondrial oxidative phosphorylation [6] [3] [4]. The following diagram illustrates this mechanism and **brequinar**'s inhibition site.



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*Diagram 1: **Brequinar** inhibits DHODH, blocking pyrimidine synthesis and disrupting its link to the mitochondrial electron transport chain (ETC).*

## Mechanism of Brequinar Action

**Brequinar** binds to DHODH at a unique site distinct from its substrate or cofactor binding sites, exhibiting mixed-type inhibition kinetics with  $K_i$  values in the low nanomolar range (5-8 nM) [7]. This potent inhibition has several key cellular consequences:

- **Pyrimidine Nucleotide Depletion:** Inhibition halts *de novo* synthesis of UMP, leading to rapid intracellular depletion of uridine, cytidine, and thymidine nucleotides [4] [8].
- **Cytostatic and Cytotoxic Effects:** Depleted nucleotide pools inhibit DNA and RNA synthesis, causing S-phase cell cycle arrest [2]. While DHODH inhibition alone is often cytostatic, combination strategies that also block nucleoside salvage can induce potent cytotoxicity [2] [4].

- **Immunosuppressive Effects:** Proliferating immune cells like T-cells are highly dependent on *de novo* pyrimidine synthesis, making them particularly vulnerable to DHODH inhibition, which underpins **brequinar**'s immunosuppressive properties [4] [9].

## Experimental Protocols for DHODH Inhibition

### In Vitro Cell Viability and Synergy Assays

This protocol assesses the anti-proliferative effects of **brequinar** alone and in combination with other agents.

- **Cell Lines:** Frequently used cancer models include HCT 116 (colon), MIA PaCa-2 (pancreatic), and various T-ALL lines (Jurkat, CCRF-CEM) [2] [4].
- **Compound Preparation:** **Brequinar** sodium salt is dissolved in DMSO or aqueous solution. Synergy studies often use the ENT inhibitor dipyridamole [2].
- **Dosing Regimen:** For synergy assays, treat cells with **brequinar** and dipyridamole simultaneously for 24 hours. Continuous treatment may be necessary for full efficacy due to **brequinar**'s cytostatic nature [2].
- **Viability Readout:**
  - **CellTiter-Glo Assay:** Measures cellular ATP levels as a viability indicator [4].
  - **MTT Assay:** Measures metabolic activity [2].
  - **Colony Formation Assay (CFA):** Assesses long-term clonogenic survival post-treatment [2].
- **Data Analysis:** Calculate IC50 values and determine combination effects. Synergy with dipyridamole is characterized by a significant increase in efficacy and cytotoxicity, even at low concentrations, rather than a shift in IC50 [2].

### Intracellular Nucleotide Pool Measurement

This method quantifies the metabolic consequences of DHODH inhibition.

- **Cell Treatment:** Incubate cells with **brequinar** (e.g., 0.1-1  $\mu\text{M}$ ) for various durations (e.g., 2-24 hours) [4].
- **Nucleotide Extraction:**
  - Harvest and wash cells with PBS.
  - Lyse cells using cold perchloric acid.
  - Neutralize extract with potassium hydroxide and store at  $-20^{\circ}\text{C}$  until analysis [4].
- **HPLC Quantification:**
  - **Column:** Partisil 10 SAX strong anion-exchange column.

- **Mobile Phase:** Ammonium dihydrogen phosphate gradient.
- **Detection:** Monitor at 262 nm [4].
- **Quantification:** Compare peak areas to standard ribonucleoside triphosphate curves to determine pool sizes. Expect a time-dependent depletion of UTP and CTP following **brequinar** treatment [4].

## Target Engagement and Metabolic Tracing

This protocol confirms on-target engagement and measures pathway flux.

- **Metabolite Accumulation Analysis:** Treat cells with **brequinar** and use LC-MS to detect accumulation of upstream metabolites dihydroorotate and carbamoyl aspartate, confirming DHODH inhibition [5].
- **Isotopic Tracer Studies:**
  - Culture cells in medium with dialyzed FBS to control uridine levels.
  - Treat with **brequinar** in medium containing <sup>15</sup>N-glutamine.
  - Extract metabolites and analyze by mass spectrometry to measure newly synthesized (M+1) UMP/UTP, reflecting de novo pathway flux [5].

## Quantitative Profiling of Brequinar Activity

Table 1: Potency of **Brequinar** and Reference DHODH Inhibitors [2]

Compound	Primary Target	Cellular IC50 (Varies by cell line)	Clinical Use & Notes
Brequinar (BQR)	DHODH	~0.2 - 0.7 $\mu$ M (HCT 116, MIA PaCa-2)	Investigational; potent, specific [2]
Leflunomide (LEF)	DHODH	~11 - >50 $\mu$ M	Approved for rheumatoid arthritis; less potent [2]
Teriflunomide (TERF)	DHODH	~11 - >50 $\mu$ M	Approved for multiple sclerosis; active metabolite of LEF [2]

Table 2: **Brequinar** in Preclinical Cancer Models [4] [5]

Cancer Type	Model System	Key Findings	Proposed Vulnerability Factor
T-ALL	Murine models, human cell lines	Exquisite sensitivity; DHODH inhibition reduced tumor growth [4]	High reliance on de novo synthesis; low salvage capacity [4]
SCLC	GEMMs, PDX models	Selective sensitivity; brequinar suppressed tumor growth in vivo [5]	Low flux through de novo pathway; effective on-target inhibition [5]
AML	Human xenograft models	Induces differentiation; anti-leukemic effect [1] [8]	High demand for nucleotides for proliferation [8]

## Therapeutic Applications and Research Tools

- **Oncology:** **Brequinar** shows promise in blood cancers like T-ALL and AML, as well as SCLC [4] [8] [5]. Its efficacy can be enhanced by co-inhibition of equilibrative nucleoside transporters (ENTs) with dipyridamole, which blocks salvage of extracellular nucleosides [2].
- **Immunosuppression:** **Brequinar** was developed as an immunosuppressive drug for transplantation, functioning by suppressing lymphocyte proliferation [9].
- **Viral Infections:** DHODH inhibition shows activity against various viruses, including vaccinia virus and SARS-CoV-2 [1] [3].
- **Advanced Research Tools:** A novel [<sup>18</sup>F]**brequinar** PET radiotracer has been developed for non-invasive imaging of DHODH expression and target engagement in vivo, supporting drug development and thermostics [1].

**Brequinar**'s high potency and well-defined mechanism make it a valuable investigational agent. Future work will likely focus on optimizing its therapeutic window through predictive biomarkers and rational combination therapies.

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To cite this document: Smolecule. [Brequinar molecular target dihydroorotate dehydrogenase].

Smolecule, [2026]. [Online PDF]. Available at:

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